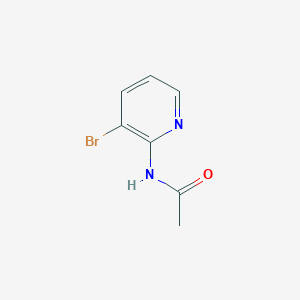

N-(3-bromopyridin-2-yl)acetamide

Beschreibung

Contextualization within Halogenated N-Pyridyl Acetamide (B32628) Chemistry

Halogenated pyridines are a class of compounds that have found extensive use in medicinal chemistry and materials science. nih.govnih.gov The introduction of a halogen atom, such as bromine, can significantly alter the electronic properties and reactivity of the pyridine (B92270) ring. acs.org This, in turn, influences the compound's biological activity and its utility as a synthetic intermediate. The acetamide group further modifies the molecule's properties, including its solubility and ability to form hydrogen bonds. mdpi.com

The position of the bromine atom at the 3-position of the pyridine ring in N-(3-bromopyridin-2-yl)acetamide is of particular importance. This specific arrangement of substituents creates a unique electronic environment and steric hindrance, which can be exploited in various chemical transformations.

Significance in Contemporary Organic Synthesis and Interdisciplinary Research

The significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The acetamide group can also be modified or cleaved, providing another handle for synthetic manipulation.

This versatility makes this compound a valuable starting material for the preparation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, pyridine-containing compounds are known to exhibit a broad spectrum of biological activities. nih.gov Furthermore, the development of new synthetic methodologies involving this and similar compounds contributes to the advancement of organic chemistry as a whole.

Chemical Properties and Synthesis

A deeper understanding of the chemical properties and synthesis of this compound is crucial for its effective utilization in research.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are predicted based on its structure.

| Property | Value |

| Molecular Formula | C7H7BrN2O cookechem.comaobchem.com |

| Molecular Weight | 215.05 g/mol cookechem.com |

| Melting Point | 102-103 °C lookchem.com |

| Boiling Point | 365.0 ± 27.0 °C (Predicted) lookchem.com |

| Density | 1.630 ± 0.06 g/cm³ (Predicted) lookchem.com |

| pKa | 12.97 ± 0.70 (Predicted) lookchem.com |

| LogP | 1.22440 lookchem.com |

This data is based on predicted values.

Synthesis

The synthesis of this compound typically involves the bromination of a pyridine derivative followed by acylation. A general synthetic route can be envisioned starting from 2-aminopyridine (B139424). The pyridine ring can be brominated at the 3-position using a suitable brominating agent. A patent describes a method for synthesizing 3-bromopyridine (B30812) by reacting pyridine with bromine in the presence of sulfuric acid. google.com Subsequently, the amino group can be acylated using acetic anhydride (B1165640) or acetyl chloride to yield the final product. The synthesis of N-bromoacetamide from acetamide and bromine has also been described in the literature. orgsyn.org

Applications in Organic Synthesis

The reactivity of the bromine atom and the acetamide group makes this compound a valuable tool for organic chemists.

Role as a Precursor in the Synthesis of Fused Heterocyclic Systems

One of the key applications of this compound is in the synthesis of fused heterocyclic systems. The bromine atom can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing the pyridine ring. These fused systems are often found in biologically active molecules and advanced materials.

Utility as an Intermediate in Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This makes the compound a key intermediate for the synthesis of a diverse array of substituted pyridines.

Amidation and Acylation Approaches to the Acetamide Moiety

The most direct route to this compound involves the acylation of 2-amino-3-bromopyridine (B76627). This transformation can be effectively carried out using standard acetylating agents such as acetic anhydride or acetyl chloride. The reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.

Studies on the acetylation of aminopyridines indicate that for 2- and 3-aminopyridines, the reaction occurs directly at the exocyclic amino nitrogen rather than through an initial N-acetylation of the pyridine ring nitrogen. This selectivity is attributed to the electronic and steric environment of the amino group.

A representative procedure for the synthesis of N-(5-bromopyridin-3-yl)acetamide, a structural isomer, involves stirring 3-amino-5-bromopyridine with acetic anhydride in an appropriate solvent. For a more reactive approach, acetyl chloride can be employed in a solvent like THF at reduced temperatures, followed by warming to room temperature, often yielding the product in high yields of up to 90%. The use of a base is necessary to neutralize the hydrochloric acid byproduct when acetyl chloride is the acylating agent. Microwave-assisted synthesis has also been shown to significantly decrease reaction times and improve yields for such acetylations.

Table 1: Comparison of Synthetic Methods for N-(5-bromopyridin-3-yl)acetamide

| Method | Reagent | Solvent | Temperature | Time | Yield (%) |

| Conventional | Acetic Anhydride | Dichloromethane | 25°C | 24 h | 82 |

| Conventional | Acetyl Chloride | THF | 0°C to RT | 6 h | 90 |

| Microwave | Acetic Anhydride | Dichloromethane | 100°C | 10 min | 88 |

Functionalization of Brominated Pyridine Scaffolds

The bromine atom on the pyridine ring of this compound serves as a versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.gov While specific studies on this compound as a substrate in Suzuki reactions are not extensively documented, the reactivity of similar bromopyridine derivatives suggests its utility in such transformations. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the arylation of various bromopyridines with arylboronic acids. researchgate.net The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligand, and base.

In a related study, N-(2,5-dibromophenyl)acetamide was successfully subjected to Suzuki cross-coupling with different arylboronic acids, demonstrating that the acetamide group is well-tolerated under these reaction conditions. This suggests that this compound would likely undergo similar transformations to generate a variety of 3-aryl-N-(pyridin-2-yl)acetamide analogues.

The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a valuable method for the formation of carbon-nitrogen bonds. nih.gov This reaction is an attractive alternative to palladium-catalyzed methods. wikipedia.org Traditional Goldberg reactions often required harsh conditions, but the development of new ligand systems has enabled these couplings to proceed under milder temperatures. nih.govwikipedia.org

While direct examples of Goldberg reactions on this compound are scarce in the literature, the general applicability of this reaction to a wide range of aryl bromides and amides suggests its potential for the N-arylation of the pyridine ring at the 3-position, assuming a suitable N-nucleophile is employed. mdpi.com The success of such a reaction would depend on the relative reactivity of the C-Br bond and the potential for competing coordination of the pyridine nitrogen or the amide oxygen to the copper catalyst. Efficient and general copper-catalyzed Goldberg reactions between aryl bromides and amides have been developed using N,N-dimethylglycine as a ligand, providing good to excellent yields. mdpi.com

Direct Halogenation Strategies

One patented method involves dissolving 2-aminopyridine in an organic solvent, cooling to 0°C, and adding a portion of liquid bromine. After a controlled temperature increase and the addition of acetic acid, the mixture is cooled again before the remaining bromine is added. The reaction is then warmed to complete the bromination, followed by neutralization and extraction to yield 2-amino-3-bromopyridine. google.compatsnap.com

An alternative strategy involves the protection of the amino group of 2-aminopyridine by acetylation prior to bromination. This can help to control the regioselectivity of the bromination. However, even with the protected amino group, the formation of dibrominated impurities can still occur. heteroletters.org

Table 2: Exemplary Patented Conditions for the Bromination of 2-Aminopyridine patsnap.com

| Embodiment | Bromine Addition | Acetic Acid Addition | Reaction Temperature | Reaction Time |

| 1 | 1 drop every 7 sec | 1 drop every 3 sec | 57°C | 1.2 hours |

| 2 | 1 drop every 6 sec | 1 drop every 4 sec | 53°C | 1 hour |

| 3 | 1 drop every 5 sec | 1 drop every 4 sec | 55°C | 0.5 hours |

Chemodivergent Synthetic Pathways to N-(Pyridin-2-yl)amides

Recent research has explored chemodivergent approaches that allow for the selective synthesis of either N-(pyridin-2-yl)amides or other heterocyclic structures from common starting materials. rsc.orgpolyu.edu.hkcityu.edu.hknih.gov One such strategy involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. rsc.orgpolyu.edu.hkcityu.edu.hknih.govrsc.org

In a notable metal-free approach, N-(pyridin-2-yl)amides can be formed in good yields through a C-C bond cleavage reaction promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. rsc.orgpolyu.edu.hkcityu.edu.hknih.govrsc.org This method offers a mild and environmentally friendly alternative to traditional metal-catalyzed amidations. The proposed mechanism involves the in-situ generation of radical species that facilitate the cleavage of the α-bromoketone and subsequent amidation with 2-aminopyridine. rsc.org

Interestingly, by altering the reaction conditions, the same starting materials (α-bromoketones and 2-aminopyridine) can be directed towards the synthesis of 3-bromoimidazo[1,2-a]pyridines. This is typically achieved by using only TBHP in a different solvent, such as ethyl acetate, which promotes a one-pot tandem cyclization/bromination sequence. rsc.orgpolyu.edu.hkcityu.edu.hknih.govrsc.org This chemodivergent capability highlights the versatility of these reagents and provides access to a range of structurally diverse pyridine-containing compounds. rsc.org

An in-depth analysis of the synthetic strategies and methodologies for producing this compound and its related analogues reveals a focus on sustainable practices, scalability, and its versatile application as a chemical intermediate. Advances in green chemistry are paving the way for more environmentally friendly production methods, while careful process development is enabling its efficient synthesis on a larger scale. Furthermore, its utility as a foundational component in the construction of more complex molecules underscores its importance in various chemical industries.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIXVYAZYQKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356053 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155444-28-3 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of N 3 Bromopyridin 2 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Specific experimental ¹³C NMR data for N-(3-bromopyridin-2-yl)acetamide is not publicly documented. A theoretical analysis would predict seven distinct carbon signals: five for the pyridine (B92270) ring and two for the acetamide (B32628) group (one for the methyl carbon and one for the carbonyl carbon). The chemical shifts would provide critical information about the electronic environment of each carbon atom.

There is no publicly available information regarding the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of this compound. These techniques would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Specific IR and Raman spectra for this compound are not available in public spectral databases. A theoretical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the amide, the C=O stretching of the amide, and various C-N, C-C, and C-H vibrations of the pyridine ring and methyl group. The C-Br stretching vibration would also be present, typically at lower wavenumbers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. While HRMS data for this compound is not specifically reported in the searched literature, this technique would be essential to confirm the elemental composition of C₇H₇BrN₂O by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography and Solid-State Analysis

A search for crystallographic data for this compound in crystallographic databases did not yield any results. X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of an isomer, N-(5-bromopyridin-2-yl)acetamide, has been reported, this information cannot be directly applied to the title compound due to the different substitution pattern on the pyridine ring. cornell.edu

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, a detailed analysis can be inferred from its close structural isomer, N-(5-bromopyridin-2-yl)acetamide. The crystal structure of N-(5-bromopyridin-2-yl)acetamide was determined by single-crystal X-ray diffraction, revealing significant details about its molecular conformation and packing. nih.gov

The asymmetric unit of N-(5-bromopyridin-2-yl)acetamide contains two independent molecules. nih.gov This suggests that this compound may also crystallize with more than one molecule in the asymmetric unit. In such cases, the individual molecules can exhibit subtle conformational differences. For the 5-bromo isomer, the dihedral angles between the pyridine ring and the acetamide group are reported to be 7.27 (11)° and 8.46 (11)°, indicating a nearly planar arrangement between these two moieties. nih.gov This planarity is a common feature in many N-aryl amides and is influenced by the electronic and steric effects of the substituents.

The bond lengths and angles within the pyridine ring and the acetamide group of the 5-bromo isomer are within the expected ranges for similar structures. nih.gov It is reasonable to predict a similar geometry for this compound. The molecular conformation is likely to be influenced by the position of the bromine atom, which could lead to minor variations in bond angles and torsion angles compared to its isomer.

A summary of the predicted crystallographic data for this compound, based on its isomer, is presented in the table below.

| Crystal Data | Predicted Values for this compound (based on N-(5-bromopyridin-2-yl)acetamide) |

| Empirical Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Crystal System | Likely Triclinic |

| Space Group | P-1 (predicted) |

| Molecules per Asymmetric Unit (Z') | Potentially 2 |

| Dihedral Angle (Pyridine-Acetamide) | Approximately 7-9° |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds. Drawing parallels from its 5-bromo isomer, the primary hydrogen bonding motif is anticipated to be N—H···O interactions between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.gov This type of interaction is a robust and common feature in the crystal structures of amides, often leading to the formation of one-dimensional chains or tapes.

In the case of N-(5-bromopyridin-2-yl)acetamide, these N—H···O hydrogen bonds, in conjunction with weaker C—H···O interactions, create bifurcated R₂¹(5) ring motifs, which further assemble into chains along the publish.csiro.au direction. nih.gov A similar arrangement is plausible for the 3-bromo isomer. The pyridine nitrogen atom can also act as a hydrogen bond acceptor, potentially forming C—H···N interactions.

A summary of the likely hydrogen bond parameters, based on the analysis of N-(5-bromopyridin-2-yl)acetamide, is provided below.

| Hydrogen Bond Geometry (Predicted) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | ~0.85 | ~2.1-2.2 | ~2.9-3.0 | ~170 |

| C—H···O | ~0.95 | ~2.4-2.6 | ~3.3-3.5 | ~150-160 |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze the nature and extent of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would reveal the key interactions governing its crystal packing. The dnorm map would likely show distinct red spots, indicating close contacts shorter than the van der Waals radii, corresponding to the strong N—H···O hydrogen bonds. enamine.net Weaker C—H···O and potential C—H···N interactions would also be visible as lighter colored regions on the surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For related halogenated pyridine derivatives, the fingerprint plots typically show that H···H contacts constitute a significant portion of the crystal packing, often exceeding 40%. acs.org The N···H/H···N and O···H/H···O contacts, representing the hydrogen bonds, would appear as distinct "wings" or "spikes" in the plot. The presence of bromine would also contribute to Br···H/H···Br and potentially Br···O/O···Br or Br···N/N···Br contacts, which would be quantifiable from the fingerprint plot. These analyses provide a detailed picture of the packing environment and the relative importance of different intermolecular forces. mdpi.com

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of organic molecules. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. For N-aryl acetamides, polymorphism can arise from different hydrogen bonding patterns or molecular conformations. researchgate.net For instance, the amide group can adopt different orientations relative to the aromatic ring, leading to different packing arrangements.

Crystal engineering principles can be applied to control the crystallization process and potentially isolate specific polymorphs of this compound. nih.gov This involves the strategic use of intermolecular interactions, such as hydrogen bonds and halogen bonds, to guide the self-assembly of molecules into a desired architecture. The presence of both a hydrogen bond donor (N-H) and acceptors (C=O, pyridine N), as well as a bromine atom, makes this compound a good candidate for crystal engineering studies. By varying crystallization conditions such as solvent, temperature, and the presence of co-formers, it may be possible to generate different crystalline forms with tailored properties. The study of amide-to-amide hydrogen bonds and their potential disruption by other functional groups is a key aspect of crystal engineering in such systems. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of organic compounds like this compound. A reversed-phase HPLC method would be the most common approach for this compound. sielc.com

A typical HPLC method for the analysis of a related pyridine derivative is outlined in the table below. mdpi.com

| HPLC Parameters | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a modifier like formic acid). researchgate.net |

| Elution Mode | Isocratic or gradient elution, depending on the complexity of the sample matrix. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~220-270 nm). |

| Temperature | Ambient or controlled column temperature. |

For more detailed analysis and confirmation of the compound's identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is invaluable for identifying the main compound and any potential impurities or degradation products by providing their mass-to-charge ratios. nih.gov For halogenated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides a definitive signature for bromine-containing molecules. nih.gov Electrospray ionization (ESI) in positive ion mode is a common ionization technique for N-containing heterocyclic compounds.

Computational and Theoretical Chemistry Studies on N 3 Bromopyridin 2 Yl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy. Studies on molecules structurally similar to N-(3-bromopyridin-2-yl)acetamide commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) to achieve reliable results. researchgate.netnih.gov

The first and most crucial step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface (PES), representing the molecule's most stable conformation. numberanalytics.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The optimization would confirm the planarity of the pyridine (B92270) ring and establish the spatial orientation of the acetamide (B32628) group relative to the ring. The resulting energetic landscape provides the global minimum energy structure, which serves as the foundation for all subsequent property calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Data is representative and based on DFT calculations of structurally similar compounds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| N-H | 1.01 | |

| C-C (ring) | 1.39 - 1.41 | |

| C-N (ring) | 1.34 - 1.38 | |

| C-Br | 1.89 | |

| **Bond Angles (°) ** | O=C-N | 123.5 |

| C-N-H | 119.0 | |

| C-C-Br | 121.0 |

| Dihedral Angle (°) | C(ring)-C(ring)-N-C(amide) | ~10.5 |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting a molecule's reactivity. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily over the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the electron-withdrawing acetamide group, particularly the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters (Note: Data is representative and based on DFT/B3LYP calculations.)

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -6.45 |

| E(LUMO) | -1.98 |

| Energy Gap (ΔE) | 4.47 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. In this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen and the pyridine nitrogen atom, marking them as primary sites for electrophilic interaction. Regions of positive potential (blue) would be found around the amide hydrogen and the hydrogen atoms on the pyridine ring.

Natural Bond Orbital (NBO) analysis offers a more quantitative insight into electron density, delocalization, and intramolecular interactions. By calculating the charge distribution at the atomic level (e.g., Mulliken or NBO charges), it reveals the electronic effects of different functional groups. researchgate.net For this compound, NBO analysis would quantify the electron-withdrawing effects of the bromine atom and the acetamide group on the pyridine ring. The analysis would show a significant negative charge on the highly electronegative oxygen and nitrogen atoms and a positive charge on the carbonyl carbon.

Table 3: Predicted Natural Bond Orbital (NBO) Charges on Key Atoms (Note: Data is representative and based on DFT calculations.)

| Atom | Predicted NBO Charge (e) |

|---|---|

| O1 (Carbonyl) | -0.65 |

| N1 (Pyridine) | -0.58 |

| N2 (Amide) | -0.72 |

| C1 (Carbonyl) | +0.70 |

| C2 (Attached to N2) | -0.25 |

| C3 (Attached to Br) | +0.10 |

Simulated Spectroscopic Data and Correlation with Experimental Results

DFT calculations are highly effective at predicting vibrational spectra (FT-IR and FT-Raman). Theoretical frequency calculations can determine the vibrational modes of the molecule, which correspond to specific bond stretching, bending, and torsional motions. nih.gov These simulated spectra can be compared with experimentally obtained spectra to verify the molecular structure and assign spectral bands to specific functional groups. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data.

Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: Predicted data is representative. Experimental values are typical for these functional groups.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3350 | 3370 - 3330 |

| C-H Stretch | Aromatic | 3100 | 3110 - 3090 |

| C=O Stretch | Amide I | 1685 | 1690 - 1670 |

| N-H Bend | Amide II | 1540 | 1550 - 1520 |

| C=C/C=N Stretch | Pyridine Ring | 1580, 1470 | 1600 - 1450 |

| C-Br Stretch | Bromo-aryl | 650 | 680 - 640 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules that exhibit significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ) and, most importantly, its first-order hyperpolarizability (β). Molecules with a large β value are promising candidates for second-harmonic generation. The structure of this compound, featuring an electron-donating amino group and electron-withdrawing bromo and carbonyl functionalities attached to a π-conjugated pyridine system, suggests potential NLO activity. researchgate.net DFT calculations can quantify this potential by computing the components of the hyperpolarizability tensor.

Table 5: Predicted Non-Linear Optical (NLO) Properties (Note: Data is representative and based on DFT calculations for similar organic molecules.)

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) in Debye | 3.5 D |

| First-Order Hyperpolarizability (β) in esu | 8.5 x 10⁻³⁰ esu |

Information regarding computational and theoretical chemistry studies, specifically molecular docking simulations for the chemical compound this compound, is not available in the reviewed scientific literature.

Extensive searches of scholarly databases and scientific publications did not yield any specific research articles or datasets detailing the molecular docking simulations of this compound. Consequently, a detailed analysis of its ligand-receptor interactions, including binding energies and interacting amino acid residues, cannot be provided at this time.

This lack of available data prevents the creation of a scientifically accurate and detailed section on the "Molecular Docking Simulations for Ligand-Receptor Interactions" for this specific compound as requested.

Chemical Reactivity and Reaction Mechanisms of N 3 Bromopyridin 2 Yl Acetamide

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of N-(3-bromopyridin-2-yl)acetamide is susceptible to substitution reactions, particularly at the carbon atom bearing the bromine atom. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring itself is generally less facile than on benzene (B151609) and typically requires harsh conditions, with substitution favoring the C-3 and C-5 positions. wikipedia.orgwikipedia.org However, the primary substitution reactions for this compound involve the displacement of the bromide ion.

A plethora of transition-metal-catalyzed cross-coupling reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acids or esters) to form a new C-C bond. It is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. This reaction is crucial for the synthesis of arylamines.

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org The reaction is valuable for the synthesis of substituted alkynes and conjugated enynes. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This reaction uses a copper catalyst to form C-O, C-S, and C-N bonds. wikipedia.org While it often requires higher temperatures than palladium-catalyzed reactions, it provides an alternative pathway for coupling. wikipedia.org

The following table summarizes various substitution reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex, Base | C-C |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | C-N |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | C-C (sp) |

| Heck | Alkene | Pd(0) complex, Base | C-C (sp²) |

| Ullmann | Alcohol/Thiol/Amine | Cu(I) or Cu(0), Base | C-O/C-S/C-N |

Reactivity of the Amide Linkage

The acetamide (B32628) group (-NHC(O)CH₃) in this compound exhibits characteristic amide reactivity. The amide bond is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can be cleaved under both acidic and basic conditions through hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine.

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which can then eliminate the amide anion to form a carboxylic acid. The final step involves an acid-base reaction between the carboxylic acid and the liberated amine. The rate of this hydrolysis is dependent on the pH of the solution. rsc.org

The amide group can also act as a directing group in certain reactions and can be involved in intramolecular cyclizations depending on the reagents and reaction conditions. Furthermore, the N-H proton of the amide is weakly acidic and can be deprotonated by a strong base.

Mechanistic Pathways of Derivatization Reactions

Derivatization of this compound can occur at both the pyridine ring and the amide moiety. The mechanisms of these reactions are diverse and depend on the specific transformation.

The catalytic cycles of the palladium-catalyzed cross-coupling reactions mentioned in section 5.1 are well-established. For instance, the Suzuki-Miyaura coupling proceeds through a three-step catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide ion. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.

Derivatization can also be achieved through multi-step synthetic sequences. For example, a synthetic method for a related compound, N-[1-(5-bromopyridin-2-yl)-vinyl]-acetamide, involves a series of reactions including bromine extraction, reaction with N,N-dimethylacetamide to form a ketone, subsequent reaction with hydroxylamine (B1172632) hydrochloride, and a final rearrangement reaction. nih.gov

Catalytic Transformations Involving this compound

As a substrate in catalytic reactions, this compound is primarily utilized in transition-metal-catalyzed cross-coupling reactions to introduce a wide array of functional groups. The choice of catalyst and ligands is crucial for the efficiency and selectivity of these transformations.

| Catalytic Transformation | Catalyst | Ligand (Examples) | Base (Examples) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, dppf | NaOt-Bu, K₃PO₄ |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, piperidine |

| Heck Reaction | Pd(OAc)₂ | PPh₃, (o-tolyl)₃P | Et₃N, K₂CO₃ |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ |

The development of highly active and stable catalysts, including those with N-heterocyclic carbene (NHC) ligands, has expanded the scope and applicability of these reactions, allowing for lower catalyst loadings and milder reaction conditions.

Radical Reaction Pathways

While ionic pathways dominate the reactivity of this compound, the potential for radical reactions exists, particularly involving the C-Br bond. Aryl bromides can participate in radical reactions under specific conditions, such as photolysis or in the presence of radical initiators.

One possible radical pathway is a radical-mediated substitution reaction . This could involve the homolytic cleavage of the C-Br bond to form an aryl radical. This highly reactive intermediate could then participate in various reactions, such as hydrogen atom abstraction or addition to an unsaturated system.

Another potential pathway is a radical-initiated cyclization reaction . If a suitable radical acceptor is present in a side chain attached to the pyridine ring (introduced via a prior substitution reaction), an intramolecular cyclization could occur.

While specific examples of radical reactions involving this compound are not extensively documented in the literature, the principles of radical chemistry suggest that such transformations are feasible under the appropriate conditions.

Advanced Research Applications and Future Perspectives of N 3 Bromopyridin 2 Yl Acetamide

Role in Drug Discovery and Medicinal Chemistry Research

N-(3-bromopyridin-2-yl)acetamide serves as a crucial intermediate and structural scaffold in the field of drug discovery. While not typically an active pharmaceutical ingredient itself, its 2-acetamidopyridine (B118701) core is a common motif in a variety of biologically active molecules. The compound's value lies in its utility as a starting material for the synthesis of more elaborate compounds targeted at specific biological pathways.

The pyridine (B92270) ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions within biological targets. The 2-acetamido substitution further enhances this potential. Research on structurally related compounds highlights the significance of this scaffold. For instance, derivatives of N-(pyridin-3-yl)acetamide have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various forms of cancer. researchgate.net Similarly, other complex acetamide-based molecules have been developed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net

Furthermore, the broader class of acetamide (B32628) derivatives has been explored for a range of therapeutic applications, including the development of non-covalent inhibitors for the SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov The synthesis of these complex inhibitors often relies on foundational building blocks like this compound, where the bromine atom provides a reactive handle for constructing the final molecular architecture through cross-coupling reactions. The commercial availability of this compound and its derivatives, such as N-(3-Bromo-5-nitropyridin-2-yl)acetamide, underscores their role as key building blocks for pharmaceutical research and development. cookechem.comaobchem.com

Contributions to Advanced Materials Science (e.g., Chiral Dopants)

While the broader class of amide-containing compounds has found applications in the development of materials such as polymers, dyes, and liquid crystals, the specific contributions of this compound to advanced materials science are not extensively documented in current scientific literature. nih.gov The molecule itself is achiral, meaning it would require further chemical modification to be used as a chiral dopant. At present, its primary application remains centered on its role as a synthetic intermediate in organic and medicinal chemistry rather than as a functional component in materials science.

Enabling Reagent for Diverse Chemical Libraries

One of the most significant roles of this compound is as an enabling reagent for the generation of diverse chemical libraries. In modern drug discovery, high-throughput screening (HTS) of large compound libraries against biological targets is a fundamental strategy for identifying new lead compounds. This compound is an ideal building block for this purpose due to its dual functionality.

The compound features two key points for diversification:

The Bromine Atom: The bromine on the pyridine ring is a prime site for modification via transition metal-catalyzed cross-coupling reactions. Classic and modern methods such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination/etherification reactions allow for the introduction of a vast array of carbon, nitrogen, or oxygen-based substituents at this position. This enables the systematic exploration of the chemical space around the pyridine core.

The Acetamide Group: The N-H bond of the acetamide can be functionalized, or the entire group can be hydrolyzed to the corresponding amine (2-amino-3-bromopyridine), which can then be derivatized with a wide range of acyl chlorides, sulfonyl chlorides, isocyanates, and other electrophiles to create diverse amide, sulfonamide, and urea (B33335) libraries.

This versatility allows chemists to rapidly synthesize hundreds or thousands of distinct but structurally related molecules from a single, readily available starting material. bldpharm.com For example, multi-component reaction strategies, such as the Ugi condensation, have been used with similar scaffolds to quickly generate large libraries of compounds for screening. nih.gov The use of this compound as a foundational heterocyclic building block is therefore instrumental in populating the chemical libraries essential for modern pharmaceutical research.

Future Directions in Synthetic Methodology Development

Future research involving this compound is likely to advance on two main fronts: improving the synthesis of the molecule itself and expanding its utility in novel synthetic applications.

Firstly, the development of more efficient, cost-effective, and sustainable methods for producing this compound is an ongoing area of interest. Current syntheses may involve multiple steps or harsh reagents. Future methodologies could focus on late-stage functionalization approaches, such as direct C-H amination and bromination of pyridine precursors, which could streamline the synthesis, reduce waste, and lower costs. The application of flow chemistry or biocatalysis could also offer greener and more scalable production routes.

Secondly, chemists will continue to develop new ways to use this compound as a versatile building block. This includes creating novel palladium-catalyzed cross-coupling protocols that are more tolerant of sensitive functional groups or that operate under milder conditions. Furthermore, the development of methods for late-stage functionalization of the pyridine ring's other C-H bonds, even in the presence of the existing bromine and acetamide groups, would significantly enhance the compound's value. This would allow for the synthesis of highly complex and substituted pyridine derivatives that are currently difficult to access, further expanding the chemical space available for exploration in drug discovery and other fields.

Q & A

Basic: What are the common synthetic routes for preparing N-(3-bromopyridin-2-yl)acetamide?

Methodological Answer:

A typical synthesis involves bromination of a pyridine precursor followed by acetylation. For example, starting with 3-aminopyridine, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent acetylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) yields the target compound. Alternative routes include Pd-catalyzed coupling reactions for functionalization, as demonstrated in analogous acetamide syntheses involving halogenated pyridines . Purification often employs column chromatography or recrystallization to isolate the product from potential by-products like over-brominated species.

Advanced: How can X-ray crystallography be employed to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DCM). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion. Using programs like SHELXT (for structure solution via intrinsic phasing) and SHELXL (for refinement), the bromine atom’s heavy atom effect aids in phasing. Key steps include:

- Data collection: High-resolution (<1 Å) data ensures accurate bond-length and angle measurements.

- Refinement: Anisotropic displacement parameters for Br and non-H atoms improve model accuracy.

- Validation: R-factors (R1 < 0.05) and residual electron density maps confirm structural integrity. Disordered solvent molecules, if present, are masked using SQUEEZE in PLATON .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Peaks for pyridine protons (δ 7.5–8.5 ppm) and the acetamide methyl group (δ ~2.1 ppm). Coupling constants confirm substitution patterns.

- 13C NMR: Carbonyl resonance (δ ~170 ppm) and pyridine/aromatic carbons (δ 120–150 ppm).

- IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry: ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 229/231 for Br isotope pattern) .

Advanced: What strategies can resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer:

- Twinning Analysis: Use PLATON to check for twinning; apply TWIN/BASF commands in SHELXL if needed.

- Disorder Modeling: For disordered Br or solvent molecules, split atoms into multiple positions with occupancy refinement.

- Restraints: Apply geometric restraints (e.g., DELU, SIMU) to stabilize refinement of flexible groups.

- Cross-Validation: Compare with analogous structures (e.g., N-(4-chlorophenyl)acetamide) to validate bond lengths and angles .

Advanced: How does the presence of bromine at the 3-position influence the reactivity of the pyridine ring in this compound?

Methodological Answer:

The electron-withdrawing bromine group deactivates the pyridine ring, directing electrophilic substitution to the less hindered 4- or 6-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids at the 4-position is facilitated by Pd catalysts. Computational studies (DFT) show reduced electron density at the 3-position, corroborating experimental reactivity trends. Bromine also enhances stability against nucleophilic attack, making the compound suitable for high-temperature reactions .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

- By-product Removal: Bromination by-products (e.g., di-brominated species) can be separated using silica gel chromatography with a gradient eluent (hexane:ethyl acetate).

- Solubility Issues: Low solubility in polar solvents necessitates recrystallization from DCM/hexane mixtures.

- Hygroscopicity: Store under inert atmosphere (N2 or Ar) to prevent moisture absorption .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The acetamide group’s hydrogen-bonding capacity enhances binding affinity.

- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gap, logP) with bioactivity data.

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Basic: What are the common by-products formed during the synthesis of this compound, and how are they identified?

Methodological Answer:

- Di-brominated Pyridines: Result from excess NBS; identified via LC-MS (higher molecular weight).

- Unreacted Starting Material: Detected by TLC (Rf comparison) or 1H NMR (absence of acetamide methyl signal).

- Oxidation By-products: e.g., N-oxide derivatives; characterized by IR (N-O stretch at ~1250 cm⁻¹) .

Advanced: What role does the acetamide group play in the hydrogen bonding network of this compound in crystal packing?

Methodological Answer:

The acetamide NH forms hydrogen bonds with adjacent pyridine nitrogen atoms (N-H···N) or carbonyl oxygens (N-H···O=C), creating 1D chains or 2D sheets. This stabilizes the crystal lattice, as seen in related structures like N-(4-chlorophenyl)acetamide. The Br atom’s van der Waals interactions further contribute to packing efficiency .

Basic: How can the stability of this compound under various storage conditions be assessed?

Methodological Answer:

- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (peak area reduction).

- Light Sensitivity: Store in amber vials; UV-vis spectroscopy detects photo-degradation products.

- Thermal Analysis: DSC/TGA identifies decomposition temperatures (>200°C typical for acetamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.